[17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-benzylcarbamate
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Overview
Description
MCL-444 is a synthetic compound known for its significant role in inhibiting the myeloid cell leukemia 1 (MCL-1) protein, which is a member of the B-cell lymphoma 2 (BCL-2) family of proteins. This family of proteins plays a crucial role in regulating apoptosis, the process of programmed cell death. Overexpression of MCL-1 is often associated with various types of cancer, making MCL-444 a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MCL-444 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of MCL-444 is synthesized using a series of condensation reactions involving aromatic and aliphatic compounds.
Functional Group Introduction: Various functional groups are introduced through substitution reactions, which may involve halogenation, nitration, and sulfonation.
Purification: The final compound is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.
Industrial Production Methods: Industrial production of MCL-444 follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale batch reactors are used to carry out the condensation and substitution reactions.
Continuous Flow Processing: Continuous flow reactors may be employed to enhance reaction efficiency and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: MCL-444 undergoes various chemical reactions, including:
Oxidation: MCL-444 can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert MCL-444 into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine and bromine are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of MCL-444, which may have different biological activities and properties .
Scientific Research Applications
MCL-444 has a wide range of scientific research applications, including:
Chemistry: MCL-444 is used as a model compound in studying the mechanisms of protein-protein interactions and the development of inhibitors.
Biology: It is used in cell biology research to study the regulation of apoptosis and the role of MCL-1 in cell survival.
Medicine: MCL-444 is being investigated as a potential therapeutic agent for treating cancers that overexpress MCL-1.
Mechanism of Action
MCL-444 exerts its effects by binding to the MCL-1 protein, thereby inhibiting its anti-apoptotic function. This binding prevents MCL-1 from interacting with pro-apoptotic proteins such as BAX and BAK, leading to the activation of the intrinsic apoptotic pathway. The inhibition of MCL-1 results in the release of cytochrome c from the mitochondria, which activates caspases and ultimately leads to cell death .
Comparison with Similar Compounds
ABT-199 (Venetoclax): A selective inhibitor of BCL-2, used in the treatment of chronic lymphocytic leukemia.
S63845: A selective inhibitor of MCL-1, similar to MCL-444, used in preclinical studies for various cancers.
Navitoclax: An inhibitor of both BCL-2 and BCL-XL, used in clinical trials for hematologic malignancies.
Uniqueness of MCL-444: MCL-444 is unique in its high affinity and selectivity for the MCL-1 protein. Unlike other inhibitors, MCL-444 has shown potent activity in both hematological and solid tumor models, making it a versatile candidate for cancer therapy .
Properties
Molecular Formula |
C28H34N2O2 |
---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
[17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-benzylcarbamate |
InChI |
InChI=1S/C28H34N2O2/c31-27(29-18-20-6-2-1-3-7-20)32-23-12-11-22-16-26-24-8-4-5-13-28(24,25(22)17-23)14-15-30(26)19-21-9-10-21/h1-3,6-7,11-12,17,21,24,26H,4-5,8-10,13-16,18-19H2,(H,29,31) |
InChI Key |
VSBFHNWLJXFFTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)OC(=O)NCC5=CC=CC=C5)CC6CC6 |
Origin of Product |
United States |
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